molecular formula C28H25N5O2 B14955242 N-benzyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B14955242
M. Wt: 463.5 g/mol
InChI Key: IQWQYIUQXORKED-UHFFFAOYSA-N
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Description

This compound belongs to the class of fused polycyclic triazatricyclo systems, characterized by a complex tricyclic core with multiple heteroatoms and functional groups. Its structural complexity arises from the 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene scaffold, substituted with a benzyl group at the N-position, a 4-methylphenylmethyl moiety at the 7-position, and a carboxamide group at the 5-position.

Structural characterization of related analogs often employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation, as noted in studies on similar heterocyclic systems .

Properties

Molecular Formula

C28H25N5O2

Molecular Weight

463.5 g/mol

IUPAC Name

N-benzyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H25N5O2/c1-18-10-12-21(13-11-18)17-33-24(29)22(27(34)30-16-20-8-4-3-5-9-20)15-23-26(33)31-25-19(2)7-6-14-32(25)28(23)35/h3-15,29H,16-17H2,1-2H3,(H,30,34)

InChI Key

IQWQYIUQXORKED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CC=C4)C(=O)N5C=CC=C(C5=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

    Introduction of functional groups: Functional groups such as the benzyl, imino, and methyl groups are introduced through various organic reactions, including alkylation, amination, and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the imino group or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-benzyl-6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the triazatricyclo core but differ in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Group Comparisons

Compound Name / Registry Number Key Substituents Functional Groups Potential Implications
Target Compound - N-Benzyl
- 7-[(4-methylphenyl)methyl]
- 5-carboxamide
Imino, oxo, carboxamide Enhanced lipophilicity due to aromatic substituents; potential for π-π stacking interactions
847917-30-0 (Analog 1) - 7-Butyl
- 3,4-dimethoxybenzamide
Cyano, oxo, dimethoxybenzamide Increased polarity from methoxy groups; possible metabolic stability differences
877787-04-7 (Analog 2) - 3-Bromobenzyl
- Tetrahydrothiophen-3-yl (sulfone)
Bromo, sulfone, phenoxyacetamide Electrophilic bromo group may enhance reactivity; sulfone improves solubility
881041-40-3 (Analog 3) - 4-Methylphenyl
- Imidazopyrimidine-carbaldehyde
Aldehyde, methylphenyl Aldehyde group enables covalent binding; imidazopyrimidine core may confer fluorescence

Key Findings:

Lipophilicity and Bioavailability : The target compound’s benzyl and 4-methylphenylmethyl groups likely increase its logP compared to Analog 1 (dimethoxybenzamide) and Analog 3 (aldehyde), suggesting better membrane permeability but poorer aqueous solubility .

Synthetic Accessibility : Analog 1’s 7-butyl group may simplify synthesis compared to the target compound’s bulky 4-methylphenylmethyl substituent, which could require multi-step functionalization .

Reactivity : Analog 2’s bromine atom introduces a site for nucleophilic substitution, absent in the target compound, which may limit derivatization opportunities .

Methodological Considerations for Analysis

  • Crystallography : The SHELX suite (e.g., SHELXL for refinement) and WinGX (for crystallographic data handling) are widely used for resolving complex heterocyclic structures like this compound .
  • Spectroscopic Characterization : Infrared (IR) and UV-Vis spectroscopy, as applied in studies on spirocyclic analogs (e.g., ), could elucidate the target compound’s electronic transitions and hydrogen-bonding patterns .

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